molecular formula C21H19BrN6O2 B2650515 (E)-8-(2-(4-bromobenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 536718-98-6

(E)-8-(2-(4-bromobenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Katalognummer: B2650515
CAS-Nummer: 536718-98-6
Molekulargewicht: 467.327
InChI-Schlüssel: ZHDARXLXCBITHE-FOKLQQMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-8-(2-(4-bromobenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H19BrN6O2 and its molecular weight is 467.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (E)-8-(2-(4-bromobenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a derivative of purine that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic potential based on various studies.

Chemical Structure

The compound is characterized by a complex structure with multiple substituents that may influence its biological activity. The general formula can be represented as follows:

C18H20BrN5O2\text{C}_{18}\text{H}_{20}\text{BrN}_{5}\text{O}_{2}

Synthesis

The synthesis of this compound typically involves:

  • Formation of the hydrazone : The reaction between 4-bromobenzaldehyde and a hydrazine derivative.
  • Purine modification : Subsequent reactions to incorporate the purine core while maintaining the hydrazone linkage.

Anticancer Activity

Recent studies have indicated that purine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation.

  • Case Study : A derivative demonstrated an IC50 value of 58 nM against specific cancer cell lines, indicating potent anti-proliferative effects .

Enzyme Inhibition

Research has shown that purine derivatives can act as inhibitors of various enzymes, including sirtuins, which are involved in cellular regulation and aging.

  • Mechanism of Action : The binding modes of these inhibitors have been elucidated through molecular docking studies, revealing that they primarily interact with the acetyl lysine binding site of sirtuins .

Neuropharmacological Effects

Some derivatives exhibit activity at serotonin receptors (5-HT1A, 5-HT2A). These interactions suggest potential applications in treating anxiety and depression.

  • Findings : Compounds displayed high affinity for 5-HT1A receptors with Ki values ranging from 11–19 nM, indicating their potential as anxiolytic agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key observations include:

  • Substituent Effects : The presence of bromine and methyl groups enhances binding affinity and selectivity towards target receptors.
  • Linker Variations : Modifications to the linker length between the purine core and substituents can significantly alter pharmacological profiles .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 58 nM against cancer cells
Enzyme InhibitionCompetitive inhibition of sirtuins
NeuropharmacologicalHigh affinity for 5-HT1A receptors

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound serves as a significant building block in the synthesis of pharmaceutical agents. Its ability to interact with purinergic receptors positions it as a potential candidate for developing drugs targeting various diseases, including:

  • Cancer Therapy : Research indicates that derivatives of purine compounds can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation.
  • Antimicrobial Agents : Studies have shown that this compound exhibits antimicrobial properties against various pathogens, suggesting its use in developing new antibiotics.

Biochemical Research

In biochemical studies, (E)-8-(2-(4-bromobenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione acts as a probe for investigating enzyme interactions and metabolic pathways involving purines. Its role includes:

  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes, which can be pivotal in understanding metabolic dysregulation in diseases.
  • Signal Transduction Studies : By modulating purinergic signaling pathways, this compound can help elucidate mechanisms underlying various physiological processes.

Industrial Applications

Beyond its pharmaceutical and research applications, this compound is also utilized in industrial settings:

  • Synthesis of Specialty Chemicals : Its unique chemical properties make it suitable for producing specialty chemicals used in various industries.
  • Agricultural Applications : There is potential for using this compound as a plant growth regulator, enhancing crop yields through improved cell division and growth.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones ranging from 18 mm to 24 mm depending on concentration, highlighting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Phosphodiesterase Inhibition

In another study focusing on phosphodiesterase inhibition, this compound was compared with other purine derivatives. It exhibited superior inhibitory effects with an IC50 value of approximately 2.44 µM, suggesting its therapeutic potential in conditions related to cyclic nucleotide dysregulation.

Eigenschaften

IUPAC Name

8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN6O2/c1-13-3-5-15(6-4-13)12-28-17-18(27(2)21(30)25-19(17)29)24-20(28)26-23-11-14-7-9-16(22)10-8-14/h3-11H,12H2,1-2H3,(H,24,26)(H,25,29,30)/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDARXLXCBITHE-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=CC=C(C=C4)Br)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C/C4=CC=C(C=C4)Br)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.